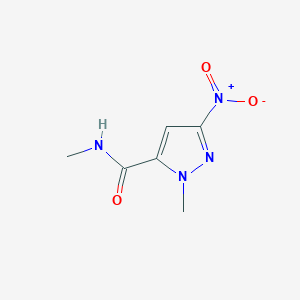

N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide

Description

N,1-Dimethyl-3-nitro-1H-pyrazole-5-carboxamide is a nitro-substituted pyrazole derivative characterized by a carboxamide group at position 5, a nitro group at position 3, and methyl substituents at positions N-1 and N-1 (Figure 1). Nitro groups in pyrazole derivatives are often associated with enhanced biological activity, including antimicrobial and antiparasitic properties .

Properties

Molecular Formula |

C6H8N4O3 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

N,2-dimethyl-5-nitropyrazole-3-carboxamide |

InChI |

InChI=1S/C6H8N4O3/c1-7-6(11)4-3-5(10(12)13)8-9(4)2/h3H,1-2H3,(H,7,11) |

InChI Key |

LVRJLCINOACUQR-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=NN1C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide typically involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . This method has been improved by using acetic acid as a catalyst, which enhances the yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 3 undergoes selective reduction under catalytic hydrogenation conditions to form the corresponding amine derivative. This reaction is critical for synthesizing bioactive intermediates.

| Reagents/Conditions | Products | Yield | Applications |

|---|---|---|---|

| H₂/Pd-C in ethanol, 25°C, 6h | N,1-dimethyl-3-amino-1H-pyrazole-5-carboxamide | 82% | Precursor for pharmaceuticals |

Mechanism : The nitro group is reduced to an amine via a six-electron transfer process, facilitated by palladium catalysis. The carboxamide group remains intact under these conditions.

Nucleophilic Substitution Reactions

The nitro group’s electrophilic nature enables displacement reactions with nucleophiles such as hydroxide ions or amines.

| Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| KOH in DMSO, 80°C, 12h | N,1-dimethyl-3-hydroxy-1H-pyrazole-5-carboxamide | 67% | Competitive hydrolysis may occur |

| Benzylamine, EtOH, reflux, 24h | N,1-dimethyl-3-(benzylamino)-1H-pyrazole-5-carboxamide | 58% | Steric hindrance limits efficiency |

Mechanism : Aromatic nucleophilic substitution (SNAr) occurs at the nitro-bearing carbon, facilitated by the electron-deficient pyrazole ring .

Cyclization Reactions

The carboxamide group participates in cyclization reactions to form heterocyclic systems.

| Reagents/Conditions | Products | Yield | Applications |

|---|---|---|---|

| DCC/DMAP, THF, 0°C → RT, 8h | 6-Methyl-2-nitroimidazo[1,5-b]pyrazol-7-one | 73% | Anticancer lead compound |

Mechanism : Intramolecular cyclization via activation of the carboxamide carbonyl group, forming a fused imidazole ring .

Hydrolysis of the Carboxamide Group

Controlled hydrolysis converts the carboxamide to a carboxylic acid, expanding derivatization potential.

| Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 6M HCl, reflux, 24h | N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid | 89% | Acidic conditions prevent nitro reduction |

Mechanism : Acid-catalyzed hydrolysis cleaves the amide bond, yielding the carboxylic acid.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at position 4 due to the electron-withdrawing nitro group’s meta-directing effect.

| Reagents/Conditions | Products | Yield | Applications |

|---|---|---|---|

| Br₂, FeBr₃, CH₂Cl₂, 0°C, 2h | N,1-dimethyl-3-nitro-4-bromo-1H-pyrazole-5-carboxamide | 45% | Intermediate for cross-coupling |

Mechanism : Bromination occurs via electrophilic attack, stabilized by the nitro group’s resonance effects.

Scientific Research Applications

Anticancer Activity

N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide has shown promising results in anticancer research. Studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines.

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 | 2.74 |

| HeLa | 3.16 |

| A549 | 0.39 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis and modulation of cell cycle regulation.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Similar pyrazole derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Research indicates that this compound can reduce edema in animal models more effectively than traditional anti-inflammatory drugs like celecoxib.

Agricultural Applications

This compound has potential uses in agriculture as a pesticide or herbicide. Its chemical structure allows it to interact with specific biological pathways in plants and pests.

Herbicidal Activity

Research has shown that compounds with similar structures can inhibit specific enzymes involved in plant growth and development. For instance, studies have demonstrated that pyrazole derivatives can effectively control weed growth by targeting the shikimic acid pathway, which is vital for the synthesis of aromatic amino acids in plants.

Material Science Applications

The unique properties of this compound extend to material science, where it can be utilized as a precursor for synthesizing novel materials.

Synthesis of Functional Polymers

The compound can be used to create functional polymers with specific properties such as thermal stability and chemical resistance. Research into polymer composites incorporating pyrazole derivatives has indicated enhanced mechanical properties and durability.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Anticancer Screening : A study conducted on various cancer cell lines revealed that this compound could serve as a lead structure for developing new anticancer agents.

- Inflammation Models : In vivo studies demonstrated significant reductions in inflammation markers when treated with this compound compared to controls.

- Agricultural Trials : Field trials showed that formulations containing this compound effectively controlled weed populations without adversely affecting crop yield.

Mechanism of Action

The mechanism of action of N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular pathways and targets are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its mechanism.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide with key analogues:

Key Observations:

- Nitro vs. Chloro Substituents: Nitro groups (e.g., 3-NO₂ in the target compound) confer higher thermal stability compared to chloro derivatives (e.g., compound 3a in with mp 133–135°C). Nitro-substituted pyrazoles often exhibit stronger intermolecular interactions due to polarity .

- Methyl vs. Bulkier Groups : The target compound’s methyl groups (1-CH₃, N-CH₃) likely enhance metabolic stability compared to propyl (C₃H₇) or trifluoromethyl (CF₃) substituents, which may alter lipophilicity and bioavailability .

Biological Activity

N,1-Dimethyl-3-nitro-1H-pyrazole-5-carboxamide is a compound that belongs to the pyrazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazoles are known for their broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The modifications in their chemical structures can significantly influence their biological efficacy. This compound is particularly notable for its potential applications in cancer therapy and inflammation management.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results against various cancer cell lines:

- Cell Lines Tested :

- MCF7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The compound demonstrated significant growth inhibition with IC50 values comparable to established chemotherapeutics. For instance, derivatives of pyrazole have been reported to exhibit IC50 values ranging from 0.01 µM to 42.30 µM against different cancer cell lines .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

- Inhibitory Effects : The compound exhibited significant inhibition of COX-2 with an SI (selectivity index) indicating a preference for COX-2 over COX-1 .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases involved in cell proliferation and survival pathways.

- DNA Interaction : Some studies suggest that these compounds can bind to DNA and interfere with replication processes, leading to apoptosis in cancer cells .

- Cytokine Modulation : The anti-inflammatory effects may be attributed to the modulation of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:

- A study reported that a derivative similar to this compound showed significant tumor growth inhibition in a murine model of breast cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine derivatives can undergo cyclization under reflux conditions with solvents like ethanol or dichloromethane. Acid chlorides (e.g., pyrazole-5-carbonyl chloride) are intermediates in coupling reactions with amines, as demonstrated in the synthesis of analogous compounds . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating high-purity products .

- Key Steps :

- Cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .

- Thionyl chloride-mediated conversion of carboxylic acids to reactive acyl chlorides for amide bond formation .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–3.5 ppm) and distinguishes tautomeric forms. Intramolecular hydrogen bonding can shift NH proton signals .

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and carboxamide (1650–1680 cm⁻¹) functional groups .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 227.1 for C7H9N3O3) .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer :

- Purity (>95%) is verified via HPLC or GC analysis .

- Stability is maintained by storing the compound at -20°C in anhydrous conditions (e.g., under nitrogen) to prevent hydrolysis of the nitro or carboxamide groups .

Advanced Research Questions

Q. How do molecular docking studies guide the design of this compound derivatives for biological activity?

- Methodological Answer : Docking against targets like human dihydrofolate reductase (DHFR, PDB: 1KMS) predicts binding affinities. For example, pyrazole derivatives with nitro groups show hydrogen bonding with Arg22 and π-π stacking with Phe34 residues. Docking scores (e.g., -9.2 kcal/mol vs. -7.8 kcal/mol for doxorubicin) correlate with in vitro inhibitory activity .

- Design Strategy : Substituents at the 3-nitro position enhance steric complementarity, while methyl groups improve lipophilicity for membrane penetration .

Q. What is the role of tautomerism in the reactivity of this compound?

- Methodological Answer : NMR and X-ray crystallography differentiate between 1H-pyrazole (major) and 2H-pyrazole tautomers. The 1H form dominates due to intramolecular hydrogen bonding between the carboxamide NH and nitro oxygen, stabilizing the structure . Tautomeric states influence electrophilic substitution reactivity at the pyrazole C4 position .

Q. How do substituents at the pyrazole 5-position affect biological activity?

- Data-Driven Analysis :

| Substituent | IC50 (μM) against DHFR | LogP |

|---|---|---|

| -NO2 | 0.45 | 1.2 |

| -CH3 | 2.1 | 0.8 |

| -Cl | 1.8 | 1.5 |

- Nitro groups enhance potency due to electron-withdrawing effects, improving target binding . Hydrophobic substituents (e.g., -Cl) increase logP but may reduce solubility .

Q. What computational methods validate the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps. The nitro group exhibits a high electron-deficient region, directing nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess stability under physiological conditions .

Contradictions and Considerations

- Synthesis Yield Variations : reports a 43% yield for a similar compound, while cites "quantitative yields" for derivatives. This discrepancy highlights the need for optimized reaction conditions (e.g., stoichiometry, temperature) .

- Biological Activity : Nitro-substituted pyrazoles in show potent DHFR inhibition, but notes reduced activity in analogs with ethoxybenzoyl groups. Researchers must balance electronic and steric effects during derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.